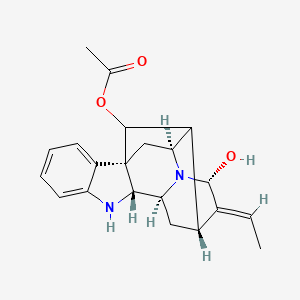

1,2-Dihydrovomilenine

Description

Structurally, it features a reduced indolenine ring system, which distinguishes it from related alkaloids like vomilenine and ajmaline . Its synthesis involves NADPH-dependent enzymatic reductions, including the action of 1,2-dihydrovomilenine 19,20-reductase (DHVR), a key enzyme in the ajmaline biosynthetic pathway .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |

InChI Key |

DRMGJVPVCAJMDJ-OEJJZAABSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |

Canonical SMILES |

CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Comparison with Related Alkaloids

1,2-Dihydrovomilenine is structurally distinct from analogs due to the reduction of the 1,2-position in its indolenine ring. This modification results in unique UV-Vis spectral properties:

- 1,2-Dihydrovomilenine : Maxima at 235 nm and 287 nm .

- Vomilenine and 19,20-Dihydrovomilenine : Maxima at 221 nm and 269 nm .

The spectral shift underscores the electronic changes induced by ring reduction, which may influence its reactivity and binding interactions in biological systems.

Pharmacological Target Affinities

1,2-Dihydrovomilenine exhibits dual targeting of PARP-1 (poly-ADP ribose polymerase-1) and VEGFR-2 (vascular endothelial growth factor receptor-2), setting it apart from other R. serpentina alkaloids.

Table 1: Binding Affinities of Selected Alkaloids

Key Observations :

- While serpentinine has superior PARP-1 affinity (ΔG = -14.36 kcal/mol), its high molecular weight (685.8 Da) violates Lipinski's Rule of Five, limiting oral bioavailability .

- 1,2-Dihydrovomilenine balances moderate PARP-1 binding (ΔG = -9.66 kcal/mol) with compliance to drug-likeness criteria, making it a viable candidate for further development .

- serpentina derivatives, though specific ΔG values remain unreported .

Drug-Likeness and Physicochemical Properties

1,2-Dihydrovomilenine adheres to Lipinski's Rule of Five, a critical benchmark for drug development:

Table 2: Drug-Likeness Comparison

| Compound | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | LogP | Lipinski Compliance |

|---|---|---|---|---|---|

| 1,2-Dihydrovomilenine | 354.4 | 3 | 6 | 2.9 | Yes |

| Serpentinine | 685.8 | 5 | 9 | 4.2 | No |

| Renoxidine | 382.5 | 4 | 7 | 3.5 | No |

Implications: Compliance with Lipinski's rules positions 1,2-dihydrovomilenine as a more promising oral drug candidate compared to non-compliant analogs like serpentinine and renoxidine.

Therapeutic Potential and Comparative Advantages

1,2-Dihydrovomilenine's dual inhibition of PARP-1 and VEGFR-2 suggests a unique mechanism for combinatorial cancer therapy:

- PARP-1 inhibition disrupts DNA repair in cancer cells, enhancing chemotherapeutic efficacy .

- VEGFR-2 targeting may suppress tumor angiogenesis, limiting nutrient supply to malignancies .

In contrast, analogs like ajmalicine and yohimbine primarily target PARP-1 without demonstrated antiangiogenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.